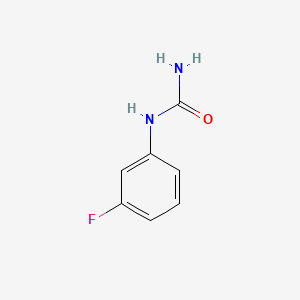

3-Fluorophenylurea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVWURSZQFCLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227815 | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-19-4 | |

| Record name | N-(3-Fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Silico Modeling of 3-Fluorophenylurea Binding Sites: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the in silico modeling of 3-Fluorophenylurea binding sites, with a primary focus on its putative target, the D1 protein of Photosystem II (PSII). Phenylurea-based compounds have a well-documented history as herbicides, and understanding their molecular interactions is pivotal for the development of novel, selective inhibitors and for assessing off-target effects. This whitepaper moves beyond a mere recitation of protocols, offering a rationale-driven approach to computational modeling, grounded in the principles of scientific integrity and experimental validation. We will delve into the causality behind methodological choices in molecular docking and molecular dynamics simulations, present self-validating workflows, and provide a robust framework for interpreting the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research in herbicide and drug discovery.

Introduction: The Significance of 3-Fluorophenylurea and the Power of In Silico Modeling

3-Fluorophenylurea belongs to the phenylurea class of compounds, which are widely recognized for their biological activity, most notably as inhibitors of photosynthesis.[1] These compounds act by binding to the D1 protein, a core component of Photosystem II (PSII) in plants, cyanobacteria, and algae.[2][3] This binding event disrupts the photosynthetic electron transport chain, ultimately leading to plant death.[2][1] The specificity and efficiency of this interaction have made phenylureas a cornerstone of weed management strategies.

Beyond agriculture, the urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties. Consequently, understanding the binding characteristics of substituted phenylureas like 3-Fluorophenylurea is of paramount importance. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and resource-efficient avenue to investigate these interactions at an atomic level.[2] By simulating the binding of 3-Fluorophenylurea to its target protein, we can predict binding affinities, elucidate the key molecular interactions driving complex formation, and guide the rational design of more potent and selective molecules.

This guide will provide a step-by-step workflow for the in silico modeling of 3-Fluorophenylurea binding to the D1 protein, emphasizing the "why" behind each "how."

The Target: Photosystem II D1 Protein

The D1 protein (encoded by the psbA gene) is a transmembrane protein that, along with the D2 protein, forms the reaction center core of PSII.[3][4][5] This is where the initial light-driven charge separation of photosynthesis occurs. Phenylurea herbicides, including the well-studied diuron, are known to bind to a specific pocket on the D1 protein, known as the QB-binding site.[2][6][7][8] This site is normally occupied by a plastoquinone molecule (QB), which acts as a mobile electron carrier. By competitively inhibiting the binding of QB, phenylurea herbicides block the electron flow, leading to the inhibition of photosynthesis.[2][9][10]

For the purpose of this guide, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of Photosystem II from Pisum sativum (pea), available in the Protein Data Bank (PDB) with the accession code 5XNL .[2][6] This structure provides a detailed view of the D1 protein and its native ligand-binding environment, serving as an excellent starting point for our in silico investigations.

The In Silico Workflow: A Rationale-Driven Approach

The following workflow outlines a comprehensive strategy for modeling the binding of 3-Fluorophenylurea to the D1 protein. The emphasis is on understanding the purpose and implications of each step to ensure the generation of reliable and interpretable results.

Caption: A comprehensive workflow for the in silico modeling of 3-Fluorophenylurea binding.

Phase 1: Preparation - Laying the Foundation for Accuracy

3.1.1. Step 1: Target Protein Preparation

-

Objective: To prepare the PDB structure of the D1 protein for docking and simulation by correcting any structural issues and adding necessary components.

-

Protocol:

-

Obtain the Structure: Download the PDB file for 5XNL from the RCSB Protein Data Bank.

-

Isolate the D1 Subunit: The downloaded file contains the entire PSII complex. For focused docking studies, isolate the chain corresponding to the D1 protein (typically chain 'A' in this entry).

-

Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in cryo-EM structures. This is crucial for accurate hydrogen bond calculations. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (around 7.4). Tools like H++ or the pdb2gqr server can be used for this purpose.

-

Removal of Unnecessary Molecules: Remove water molecules and any other non-essential co-factors or ligands from the PDB file, unless they are known to be critical for the binding of the ligand of interest.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This can be done using force fields like AMBER or CHARMM.

-

-

Causality: An improperly prepared protein structure is a primary source of error in molecular modeling. Missing atoms, incorrect protonation states, or steric clashes can lead to inaccurate binding pose predictions and unreliable simulation results.

3.1.2. Step 2: Ligand Preparation

-

Objective: To generate a 3D conformation of 3-Fluorophenylurea and assign appropriate chemical properties for docking and simulation.

-

Protocol:

-

Generate 3D Coordinates: The 3D structure of 3-Fluorophenylurea can be generated using various software such as Avogadro, ChemDraw, or online tools like the PubChem Sketcher.

-

Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or quantum mechanical methods to obtain a low-energy conformation.

-

Assign Partial Charges: Assign partial charges to the atoms of the ligand. This is critical for accurately modeling electrostatic interactions. The AM1-BCC or Gasteiger charge calculation methods are commonly used.

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by the docking software to explore different conformations of the ligand within the binding site.

-

-

Causality: The conformational flexibility and electrostatic properties of the ligand are key determinants of its binding affinity and orientation. Accurate parameterization of the ligand is therefore essential for a meaningful simulation.

Phase 2: Initial Binding Prediction - Identifying the "Handshake"

3.2.1. Step 3: Binding Site Identification

-

Objective: To define the specific region on the D1 protein where 3-Fluorophenylurea is likely to bind.

-

Protocol:

-

Literature-Based Approach: Based on existing knowledge of phenylurea herbicides, the QB-binding site is the primary target. Key residues in this pocket include His215, Phe255, Ser264, and Leu275.[7][9]

-

Computational Prediction: If the binding site is unknown, computational tools can be used for its prediction. Web servers like PrankWeb or SiteHound can predict potential binding pockets based on the protein's surface geometry and physicochemical properties.

-

Grid Box Definition: For docking, a "grid box" is defined around the predicted binding site. This box specifies the search space for the docking algorithm. The size of the box should be large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase the computational cost.

-

-

Causality: A well-defined binding site focuses the computational search, increasing the efficiency and accuracy of the docking process.

3.2.2. Step 4: Molecular Docking

-

Objective: To predict the preferred binding orientation (pose) of 3-Fluorophenylurea within the D1 protein's binding site and to estimate the binding affinity.

-

Protocol:

-

Select a Docking Program: Several well-established docking programs are available, including AutoDock Vina, Glide, and GOLD. AutoDock Vina is a popular open-source option known for its speed and accuracy.[2]

-

Perform Docking: Run the docking simulation using the prepared protein and ligand files and the defined grid box. The program will generate a set of possible binding poses ranked by a scoring function.

-

Analyze Docking Poses: Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

-

Causality: Molecular docking provides a static snapshot of the ligand-protein interaction. The scoring function provides an estimation of the binding free energy, with lower scores generally indicating more favorable binding.

Caption: Key molecular interactions between 3-Fluorophenylurea and the D1 protein binding site.

Conclusion and Future Directions

This technical guide has outlined a robust and rationale-driven workflow for the in silico modeling of 3-Fluorophenylurea binding to its putative target, the D1 protein of Photosystem II. By following this comprehensive approach, researchers can gain valuable insights into the molecular basis of this interaction, which can inform the design of novel herbicides, the assessment of environmental impact, and the exploration of potential off-target effects.

The self-validating nature of this workflow, which emphasizes the comparison of computational predictions with existing experimental data for related compounds, is crucial for ensuring the scientific rigor of the findings. The generated models can serve as a powerful platform for virtual screening of compound libraries to identify novel D1 protein inhibitors and for guiding site-directed mutagenesis studies to probe the intricacies of the binding mechanism. Ultimately, the integration of these in silico techniques into the research and development pipeline can significantly accelerate the discovery and optimization of bioactive molecules.

References

-

Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(7), 1501. [Link]

-

Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. [Link]

-

Giardi, M. T., et al. (2002). Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring. Protein Engineering, Design and Selection, 15(5), 395-404. [Link]

-

(2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

-

Wang, C., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. Molecules, 29(4), 868. [Link]

-

(n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. Principles of Weed Control. [Link]

-

Gastaldi, M., et al. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Unipd. [Link]

-

Al-Wabli, R. I., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. [Link]

-

Han, H., et al. (2012). A novel psbA mutation (Phe274–Val) confers resistance to PSII herbicides in wild radish (Raphanus raphanistrum). Pest Management Science, 68(8), 1173-1179. [Link]

-

Liguori, N., et al. (2013). All-Atom Molecular Dynamics Simulation of Photosystem II Embedded in Thylakoid Membrane. Journal of the American Chemical Society, 135(1), 448-455. [Link]

-

Guskov, A., et al. (2012). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry, 287(25), 20867-20872. [Link]

-

Aydin, A., & Abdullah, M. I. (2014). The Determination of Toxicities of Sulphonylurea and Phenylurea Herbicides With Quantitative Structure-Toxicity Relationship (QSTR) Studies. SAR and QSAR in Environmental Research, 25(1), 1-13. [Link]

-

(n.d.). IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2. ResearchGate. [Link]

-

(n.d.). psbA - Photosystem II protein D1. UniProt. [Link]

-

Liu, F., et al. (2011). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. Analytical Chemistry, 83(13), 5366-5373. [Link]

-

Zhuang, Y., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature Communications, 13(1), 3165. [Link]

-

(n.d.). Photosystem II protein D1 (IPR005867). InterPro. [Link]

-

Raszewski, G., & Renger, T. (2008). A Protein Dynamics Study of Photosystem II: The Effects of Protein Conformation on Reaction Center Function. Biophysical Journal, 95(1), 100-114. [Link]

-

Al-Ostoot, F. H., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Molecules, 29(21), 4983. [Link]

-

Gastaldi, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. PubMed. [Link]

-

(n.d.). Gene - psbA photosystem II protein D1 [Zea mays]. NCBI. [Link]

-

Eullaffroy, P., & Vernet, G. (1998). Herbicide isoproturon-specific binding in the freshwater macrophyte Elodea densa--a single-cell fluorescence study. Environmental Toxicology and Chemistry, 17(11), 2123-2128. [Link]

-

Flores, F., et al. (2013). Phytotoxicity of Four Photosystem II Herbicides to Tropical Seagrasses. PLoS ONE, 8(9), e75798. [Link]

-

Bhowmik, D., et al. (2023). Water Networks in Photosystem II Using Crystalline Molecular Dynamics Simulations and Room-Temperature XFEL Serial Crystallography. Journal of the American Chemical Society, 145(27), 14757-14772. [Link]

-

Amlaiky, N., et al. (1987). Identification of the Binding Subunit of the D1-dopamine Receptor by Photoaffinity Crosslinking. Molecular Pharmacology, 31(2), 129-134. [Link]

-

Al-Ostoot, F. H., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. ResearchGate. [Link]

-

(n.d.). 19.4 Herbicides that Interfere with Photosystem II. Principles of Weed Control. [Link]

-

Aboraia, A. S., et al. (2015). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(9), 16346-16365. [Link]

-

(n.d.). Effect of photosystem II, lipid biosynthesis and auxin inhibitor herbicides on fluorescence induction curve. ResearchGate. [Link]

-

(2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

-

Suga, M., et al. (2015). Native structure of photosystem II at 1.95 Å resolution viewed by femtosecond X-ray laser. Nature, 517(7532), 99-103. [Link]

-

Migliore, A. (2011). High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191. Journal of Biological Chemistry, 286(15), 13039-13051. [Link]

-

Pieper, J., et al. (2023). Dynamics–Function Correlation in Photosystem II: Molecular Dynamics in Solution. International Journal of Molecular Sciences, 24(19), 14781. [Link]

-

(n.d.). psbA - Photosystem II protein D1 - Nitzschia palea. UniProt. [Link]

-

Migliore, A. (2011). High affinity binding of the receptor-associated protein D1D2 domains with the LDL receptor-related protein (LRP1) involves bivalent complex formation: Critical roles of lysine 60 and 191. ResearchGate. [Link]

-

Liu, F., et al. (2011). Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. PubMed. [Link]

-

de Oliveira, D. B., & de Oliveira, R. S. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(20), 9579-9591. [Link]

-

Bhowmik, D., et al. (2023). Water Networks in Photosystem II Using Crystalline Molecular Dynamics Simulations and Room-Temperature XFEL Serial Crystallograp. eScholarship.org. [Link]

-

(n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. InterPro [ebi.ac.uk]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 9. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluorophenylurea: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this context, 3-fluorophenylurea has emerged as a valuable and versatile building block. Its unique combination of a hydrogen-bonding urea motif and a metabolically robust, electron-withdrawing fluorinated phenyl ring makes it a privileged scaffold for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of 3-fluorophenylurea, from its synthesis and characterization to its application in the development of targeted therapies, with a particular focus on kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a comprehensive case study on the multi-kinase inhibitor Regorafenib are presented to equip researchers with the practical knowledge required to effectively utilize this key building block in their drug discovery programs.

Introduction: The Rationale for Fluorinated Phenylureas in Drug Design

The urea functional group is a cornerstone in medicinal chemistry, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1] This capacity for robust hydrogen bonding is fundamental to the mechanism of action of numerous approved drugs.[2]

The introduction of a fluorine atom onto the phenyl ring, as in 3-fluorophenylurea, imparts several advantageous properties that medicinal chemists can leverage:[3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and impact lipophilicity, all of which can be fine-tuned to optimize drug-target interactions and pharmacokinetic profiles.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life of the drug molecule.

-

Increased Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.

The 3-position of the fluorine atom on the phenyl ring is a strategic choice, influencing the electronic distribution and steric profile of the molecule in a manner that has proven beneficial in numerous drug discovery campaigns.

Synthesis and Characterization of 3-Fluorophenylurea

The synthesis of 3-fluorophenylurea can be approached through several reliable methods, primarily involving the reaction of 3-fluoroaniline with a carbonyl source.

Synthetic Pathways

Two common and effective methods for the laboratory-scale synthesis of 3-fluorophenylurea are presented below.

Method A: Reaction of 3-Fluoroaniline with an Isocyanate Precursor

This is a widely used and generally high-yielding method for the formation of unsymmetrical ureas. The reaction proceeds via the in-situ generation of an isocyanate from an aniline, which then reacts with another aniline.

Figure 2: Direct synthesis of 3-Fluorophenylurea from 3-fluoroaniline hydrochloride and urea.

Detailed Experimental Protocol: Synthesis from 3-Fluorophenyl Isocyanate

This protocol is adapted from general procedures for the synthesis of ureas from isocyanates.

Materials:

-

3-Fluorophenyl isocyanate

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenyl isocyanate (1.0 eq) in dichloromethane (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ammonium hydroxide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-fluorophenylurea by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Characterization and Physicochemical Properties

The identity and purity of the synthesized 3-fluorophenylurea should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 142-145 °C |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Table 1: Physicochemical properties of 3-fluorophenylurea.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Resonances for the aromatic protons will appear in the range of δ 6.8-7.6 ppm, with characteristic splitting patterns due to fluorine-proton coupling. The amine protons will appear as broad singlets, typically between δ 6.0 and 9.0 ppm.

-

¹³C NMR (DMSO-d₆): The carbonyl carbon will have a characteristic chemical shift around δ 155 ppm. The aromatic carbons will appear in the range of δ 105-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

IR (KBr): Characteristic absorption bands are expected for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z 154.

Applications of 3-Fluorophenylurea in Medicinal Chemistry

The 3-fluorophenylurea scaffold is a key component in a variety of bioactive molecules, most notably in the development of kinase inhibitors for the treatment of cancer.

Kinase Inhibitors

Many kinase inhibitors utilize a diaryl urea motif to interact with the hinge region of the kinase domain, a critical area for ATP binding. The urea moiety forms key hydrogen bonds that anchor the inhibitor in the active site. The 3-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom contributing to favorable interactions and metabolic stability.

Prominent Examples of Kinase Inhibitors Incorporating the 3-Fluorophenylurea Moiety:

| Compound | Target Kinase(s) | Therapeutic Area |

| Regorafenib | VEGFR, KIT, RET, RAF-1, BRAF | Metastatic Colorectal Cancer, GIST, HCC |

| Sorafenib (analogue) | VEGFR, PDGFR, RAF kinases | Renal Cell Carcinoma, HCC |

| Linifanib (analogue) | VEGFR, PDGFR | Solid Tumors |

Table 2: Examples of kinase inhibitors featuring the (fluoro)phenylurea scaffold.

Case Study: Regorafenib - A Multi-Kinase Inhibitor

Regorafenib (Stivarga®) is a prime example of a successful drug that incorporates the core structure related to 3-fluorophenylurea. [1]It is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. [4] Synthesis of Regorafenib:

The synthesis of regorafenib involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. [5][6]While 3-fluorophenylurea is not a direct starting material, the 4-amino-3-fluorophenoxy intermediate is closely related and highlights the importance of the fluorinated aniline precursor.

Figure 3: Simplified retrosynthetic analysis of Regorafenib, highlighting the key fluorinated precursor.

Mechanism of Action of Regorafenib:

Regorafenib exerts its anti-cancer effects by inhibiting multiple kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). [1][4]The diaryl urea moiety is crucial for its binding to the kinase hinge region.

Figure 4: Simplified signaling pathway showing the inhibitory effects of Regorafenib on key kinases.

Pharmacokinetics of Regorafenib:

Regorafenib is administered orally and undergoes metabolism primarily in the liver by CYP3A4 and UGT1A9. [7]It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have similar in vitro potency to the parent drug. [8]The presence of the fluorine atom contributes to its metabolic stability. Regorafenib and its metabolites are highly protein-bound and are eliminated predominantly in the feces. [9]

| Parameter | Value |

|---|---|

| Bioavailability | ~69% (oral) |

| Time to Peak Plasma Concentration | ~4 hours |

| Protein Binding | >99.5% |

| Metabolism | Hepatic (CYP3A4, UGT1A9) |

| Elimination Half-life | 20-30 hours |

| Excretion | Primarily feces (~71%) |

Table 3: Pharmacokinetic parameters of Regorafenib. [7][9]

Future Perspectives and Conclusion

3-Fluorophenylurea is a testament to the power of strategic fluorination in drug design. Its utility as a building block for potent and selective kinase inhibitors is well-established, and its favorable physicochemical and pharmacokinetic properties suggest that its application will continue to expand into other target classes. As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for versatile and effective building blocks like 3-fluorophenylurea will undoubtedly grow. The synthetic accessibility, metabolic stability, and proven track record of this scaffold in successful drug discovery programs make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of the synthesis, characterization, and application of 3-fluorophenylurea, with the aim of empowering researchers to harness its full potential in the development of the next generation of targeted therapies.

References

-

1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 1):o103. [Link]

-

Zopf D, Furesi A, Schultze A, et al. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Med. 2016;5(11):3176-3185. [Link]

-

Three-step synthesis of regorafenib 30 starting from of 3-fluoro-4-nitrophenol 34 and 4-chloro-N-methyl pyridine-2-carboxamide 25. ResearchGate. [Link]

-

Abou-Elkacem L, Arns S, Downes M, et al. The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterol Hepatol (N Y). 2017;13(4):221-226. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025;285:117735. [Link]

-

Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorg Med Chem Lett. 2006;16(11):2959-2962. [Link]

-

Muth A, Taha A, Santos-Aberturas J, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Med Chem. 2021;12(5):694-729. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. 2024;29(23):5609. [Link]

-

da Silva Gomes, S., da Silva, A. C. M., de Oliveira, B. G., & da Silva, A. J. M. (2014). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 52(10), 617-623. [Link]

-

Examples of bioactive compounds bearing fluorine atoms. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(4):539. [Link]

-

4-Fluorophenylurea. PubChem. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Urea, phenyl-, and. Organic Syntheses. 1925;4:61. [Link]

-

Mross, K., Frost, A., Steinbild, S., Hedbom, S., Büchert, M., Fasol, U., & Unger, C. (2013). A phase I dose-escalation study of regorafenib (BAY 73-4506), an oral multi-kinase inhibitor, in patients with advanced solid tumors. Clinical cancer research, 19(10), 2591-2601. [Link]

-

Regorafenib. National Cancer Institute. [Link]

-

Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Molecules. 2022;27(16):5162. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2023. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem.. 2020;11(10):1125-1140. [Link]

-

Kiss, D., Gali, L., Galiova, G., Slany, M., & Slanar, O. (2015). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer chemotherapy and pharmacology, 76(4), 811-820. [Link]

-

The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Pharmaceutics. 2021;13(9):1364. [Link]

-

Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. Molecules. 2022;27(21):7298. [Link]

-

Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Pharmaceutics. 2024;16(5):601. [Link]

-

Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applications. Foods. 2023;12(13):2579. [Link]

-

Mass Spectrometry and Infrared Spectroscopy. Organic Chemistry. 2012. [Link]

-

TYRA-300 pharmacokinetic and pharmacodynamic analysis in SURF301 demonstrates PD activity and selectivity over FGFR1. Annals of Oncology. 2024;35:S436-S437. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition. 2021;60(11):5634-5666. [Link]

-

WO/2015/049698 PROCESS FOR REGORAFENIB. WIPO. [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. 2015;2015(25):5553-5563. [Link]

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 2023;30(1):1-2. [Link]

-

Chemical shifts. UCL. [Link]

-

VEGFR inhibitors. Altmeyers Encyclopedia. [Link]

-

3-Fluorophenylboronic acid. PubChem. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 4-Fluorophenylurea | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urea, 3TMS derivative [webbook.nist.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for Determining the Cytotoxicity of 3-Fluorophenylurea in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the experimental framework for evaluating the cytotoxic potential of 3-Fluorophenylurea, a small molecule of interest in anticancer research. While extensive data on this specific compound is emerging, this document provides a robust set of protocols to characterize its effects on cancer cell lines. We will delve into the rationale behind assay selection, provide step-by-step methodologies for determining cell viability, and explore mechanistic studies to elucidate the pathways of induced cell death, with a focus on apoptosis and the PI3K/Akt/mTOR signaling cascade. This guide is designed to be a self-validating system, ensuring that researchers can generate reliable and reproducible data.

Introduction: The Rationale for Investigating 3-Fluorophenylurea

Phenylurea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1] These compounds have been shown to interfere with key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[2][3] The introduction of a fluorine atom to the phenyl ring, as in 3-Fluorophenylurea, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity against cancer cells. Fluorinated compounds have demonstrated potent cytotoxic effects in various cancer cell lines. For instance, certain fluorinated aminophenylhydrazines have shown significant antitumor activity in A549 lung cancer cells, with IC50 values in the sub-micromolar range.[4] Similarly, fluorophenyl derivatives of 1,3,4-thiadiazole have exhibited cytotoxic activity against MCF-7 breast cancer cells.[5]

The primary objective of this application note is to provide a comprehensive guide for researchers to systematically evaluate the cytotoxic effects of 3-Fluorophenylurea on various cancer cell lines. We will focus on assays that not only quantify cell death but also provide insights into the underlying molecular mechanisms. A plausible mechanism of action for phenylurea compounds involves the inhibition of critical survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Testing

A thorough assessment of a compound's cytotoxicity requires a multi-pronged approach. We will outline a workflow that progresses from initial screening to more detailed mechanistic studies.

Caption: A streamlined workflow for assessing the cytotoxicity of 3-Fluorophenylurea.

Core Protocols: From Cell Culture to Data Analysis

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research question. We recommend starting with a panel of cell lines representing different cancer types, for example:

-

MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[8]

-

HeLa: A human cervical adenocarcinoma cell line.[9]

-

A549: A human lung carcinoma cell line.[10]

All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC) to ensure authenticity.[9] Cells should be cultured in the recommended medium and conditions, and routinely tested for mycoplasma contamination.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Selected cancer cell lines

-

3-Fluorophenylurea (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-Fluorophenylurea in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The results should be presented in a clear and organized table.

| Cancer Cell Line | 3-Fluorophenylurea IC50 (µM) after 48h | 95% Confidence Interval |

| MCF-7 | [Insert Experimentally Determined Value] | [Insert Value] |

| HeLa | [Insert Experimentally Determined Value] | [Insert Value] |

| A549 | [Insert Experimentally Determined Value] | [Insert Value] |

Mechanistic Insights: Unraveling the Mode of Action

Once the cytotoxic effect of 3-Fluorophenylurea is established, the next step is to investigate how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13]

Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit (commercially available)

-

Cell lysis buffer (provided in the kit)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a suitable culture dish and treat with 3-Fluorophenylurea at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells (including any floating cells for adherent lines) and lyse them according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Normalize the readings to the protein concentration and express the results as fold change in caspase-3 activity compared to the untreated control.

Protocol: Western Blot Analysis for Apoptotic Markers and PI3K/Akt Signaling

Western blotting allows for the detection of specific proteins involved in apoptosis and cell signaling.[2]

Materials:

-

Primary antibodies against:

-

Cleaved Caspase-3

-

PARP and cleaved PARP

-

Bcl-2 and Bax

-

Phospho-Akt (Ser473) and total Akt

-

Phospho-mTOR and total mTOR

-

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with 3-Fluorophenylurea as described for the caspase-3 assay. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins. A decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and cleaved PARP are indicative of apoptosis. A decrease in the phosphorylation of Akt and mTOR would suggest inhibition of the PI3K/Akt/mTOR pathway.

Putative Signaling Pathway of 3-Fluorophenylurea

Based on literature for related phenylurea compounds, a plausible mechanism of action for 3-Fluorophenylurea involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[5][7]

Caption: Proposed mechanism of 3-Fluorophenylurea inducing apoptosis via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of 3-Fluorophenylurea in cancer cell lines. The detailed protocols for cell viability and apoptosis assays, coupled with mechanistic studies using western blotting, will enable researchers to generate high-quality, reproducible data. The proposed involvement of the PI3K/Akt/mTOR pathway offers a clear hypothesis to be tested. Future studies could expand upon this framework to include cell cycle analysis, assessment of mitochondrial membrane potential, and in vivo efficacy studies in animal models to further validate the therapeutic potential of 3-Fluorophenylurea.

References

-

MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

-

Keskin, D., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 569-578. Available from: [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.

-

Jardim, D. L., et al. (2021). PI3K/AKT/mTOR signaling pathway and targeted therapies in cancer. Frontiers in oncology, 11, 646961. Available from: [Link]

-

Al-Osta, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6428. Available from: [Link]

-

Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

-

Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

-

ResearchGate. Urea Derivatives as Anticancer Agents. Available from: [Link]

-

Al-Benna, S., et al. (2022). Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin. Polymers, 14(15), 3169. Available from: [Link]

-

National Institutes of Health. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available from: [Link]

-

National Institutes of Health. A Phosphinate-Containing Fluorophore Capable of Selectively Inducing Apoptosis in Cancer Cells. Available from: [Link]

-

ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]

-

Taylor & Francis Online. Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Available from: [Link]

-

National Institutes of Health. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

-

MDPI. Diarylureas as Antitumor Agents. Available from: [Link]

-

MDPI. The Apoptosis in Prostate Cancer of Three Flavones Selected as Therapeutic Candidate Models. Available from: [Link]

-

PubMed. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]

-

National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

-

National Institutes of Health. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Available from: [Link]

-

National Institutes of Health. Determination of Caspase Activation by Western Blot. Available from: [Link]

-

Bio-Rad. Analysis by Western Blotting - Apoptosis. Available from: [Link]

-

MDPI. A Phosphinate-Containing Fluorophore Capable of Selectively Inducing Apoptosis in Cancer Cells. Available from: [Link]

-

Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]

-

Pharmacia. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Available from: [Link]

-

ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available from: [Link]

-

MDPI. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. Available from: [Link]

-

YouTube. PI3k/AKT/mTOR Pathway. Available from: [Link]

-

MDPI. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 3-Fluorophenylurea Analogs for Novel Kinase Inhibitors

Introduction: The Therapeutic Potential of Phenylurea-Based Kinase Inhibitors

The urea scaffold, particularly the diaryl urea moiety, is a cornerstone in modern medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] This structural motif is prevalent in a number of FDA-approved kinase inhibitors, such as Sorafenib and Lenvatinib, which target key signaling pathways implicated in cancer progression.[2][3] The 3-fluorophenylurea core, a specific subclass, offers a synthetically tractable starting point for the development of novel therapeutics targeting the Ras-Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in various malignancies.[4][]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 3-fluorophenylurea analog libraries to identify and characterize novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and outline a robust data analysis workflow for hit validation and prioritization.

The Scientific Rationale: Targeting the Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[] Mutations in components of this pathway, particularly in BRAF kinase, are oncogenic drivers in a significant percentage of human cancers, including melanoma and colorectal cancer. Urea-based inhibitors have been successfully designed to target the ATP-binding site of these kinases, effectively blocking downstream signaling.[2] The urea moiety typically forms key hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor.

Experimental Design: A Multi-pronged Approach to Hit Identification

A successful HTS campaign for 3-fluorophenylurea analogs necessitates a tiered screening approach, beginning with a robust and sensitive biochemical assay to identify direct inhibitors of the target kinase. This is followed by cell-based assays to confirm on-target activity in a more physiologically relevant context and to assess cellular toxicity.

Primary Screen: Homogeneous Biochemical Kinase Assay

For the primary screen, a homogeneous, non-radioactive assay format is highly recommended for its simplicity, scalability, and reduced handling steps.[6] Technologies like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) are industry standards for biochemical kinase assays.[3][6][7] These assays are bead-based and measure the phosphorylation of a substrate by the target kinase.[6]

Below is a detailed protocol for an AlphaLISA-based assay to screen for inhibitors of a target kinase (e.g., B-Raf).

Objective: To identify 3-fluorophenylurea analogs that inhibit the activity of the target kinase in a 384-well format.

Materials:

-

Recombinant active kinase (e.g., B-Raf)

-

Biotinylated kinase substrate (peptide or full-length protein)

-

ATP

-

AlphaLISA anti-phospho-substrate antibody

-

AlphaLISA Streptavidin-Donor beads

-

AlphaLISA anti-species-IgG Acceptor beads

-

3-Fluorophenylurea analog library (typically at 10 mM in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

AlphaLISA detection buffer

-

384-well white opaque microplates

-

Multichannel pipettes and/or automated liquid handling system

-

Plate reader capable of AlphaLISA detection

Assay Principle Diagram:

Caption: AlphaLISA kinase assay principle.

Experimental Workflow:

Caption: HTS biochemical assay workflow.

Step-by-Step Protocol:

-

Compound Plating:

-

Using an automated liquid handler, dispense 50 nL of each 3-fluorophenylurea analog from the library plate into the assay plate (384-well).

-

Include controls on each plate:

-

Negative Control (0% Inhibition): DMSO only (32 wells).

-

Positive Control (100% Inhibition): A known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition (32 wells).

-

-

-

Kinase Addition:

-

Prepare a 2X kinase solution in kinase assay buffer. The final concentration of the kinase should be optimized beforehand to be in the linear range of the assay (typically EC₅₀ to EC₈₀).

-

Add 5 µL of the 2X kinase solution to each well of the assay plate.

-

Mix by gentle shaking and pre-incubate for 15 minutes at room temperature. This allows the compounds to interact with the kinase before the reaction starts.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should ideally be at its Km for the kinase to sensitively detect ATP-competitive inhibitors.[8]

-

Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

-

Mix and incubate for 60 minutes at room temperature. The incubation time should be within the linear phase of the enzymatic reaction.

-

-

Detection:

-

Prepare the AlphaLISA detection mix containing the anti-phospho-substrate antibody and acceptor beads in AlphaLISA detection buffer.

-

Add 10 µL of the detection mix to each well to stop the kinase reaction (EDTA in the detection buffer will chelate Mg²⁺).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Add the Streptavidin-Donor beads and incubate for another 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader (e.g., PerkinElmer EnVision®) using the standard AlphaLISA protocol.

-

Data Analysis and Hit Identification

1. Quality Control - Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the separation between the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

-

SD_pos = Standard deviation of the positive control

-

SD_neg = Standard deviation of the negative control

-

Mean_pos = Mean of the positive control

-

Mean_neg = Mean of the negative control

2. Calculation of Percent Inhibition:

For each compound, the percent inhibition is calculated relative to the on-plate controls.

Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

3. Hit Selection:

A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often 3 standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Secondary and Confirmatory Assays

Hits from the primary screen must be subjected to a series of secondary and confirmatory assays to eliminate false positives and to characterize their activity further.

1. Hit Confirmation: Re-test the primary hits in the same biochemical assay to confirm their activity. This is typically done in triplicate at a single concentration.

2. Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

3. Orthogonal Biochemical Assay: To rule out assay-specific artifacts, it is crucial to confirm the activity of the hits in an orthogonal assay that uses a different detection technology (e.g., a mobility shift assay or a different homogenous assay format).

4. Counter-Screening: Counter-screens are essential to identify compounds that interfere with the assay technology itself.[11] For an AlphaLISA assay, a common counter-screen is to test the compounds in the absence of the kinase or substrate to identify compounds that directly quench or enhance the AlphaLISA signal. For ATP-competitive inhibitors, a counter-screen against a structurally unrelated kinase can provide an early indication of selectivity.

5. Cell-Based Assays: The most promising hits should be advanced to cell-based assays to assess their activity in a more biological context.

Objective: To determine if the 3-fluorophenylurea analogs can inhibit the target kinase within a cellular environment.

Principle: A common method is to use a cell line that overexpresses the target kinase and measure the phosphorylation of a downstream substrate upon stimulation.

Example: In a cell line with a constitutively active B-Raf(V600E) mutation, one can measure the phosphorylation of MEK, a direct downstream target.

Workflow:

-

Seed cells in 96- or 384-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the 3-fluorophenylurea analogs for a defined period (e.g., 1-2 hours).

-

Lyse the cells and quantify the levels of phosphorylated MEK (p-MEK) and total MEK using a method such as a sandwich ELISA or a bead-based immunoassay.

-

Normalize the p-MEK signal to the total MEK signal to account for differences in cell number.

-

Calculate the IC₅₀ value for the inhibition of MEK phosphorylation.

Objective: To assess the general cytotoxicity of the hit compounds.

Principle: A variety of commercially available assays can be used to measure cell viability, such as those that quantify ATP levels (as an indicator of metabolically active cells) or measure the release of lactate dehydrogenase (LDH) from damaged cells.

Workflow:

-

Seed a relevant cancer cell line (and a non-cancerous control cell line) in 96- or 384-well plates.

-

Treat the cells with a dose-response of the 3-fluorophenylurea analogs for an extended period (e.g., 48-72 hours).

-

Add the viability assay reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) on a plate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Data Presentation and Interpretation

The data from the HTS and subsequent assays should be compiled and presented in a clear and concise manner to facilitate hit prioritization.

Table 1: Representative Data from a Screening Cascade for 3-Fluorophenylurea Analogs

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | B-Raf IC₅₀ (µM) [Biochemical] | p-MEK IC₅₀ (µM) [Cell-based] | HCT116 GI₅₀ (µM) [Cytotoxicity] |

| Control (Sorafenib) | 98.5 | 0.05 | 0.15 | 2.5 |

| Analog-001 | 85.2 | 0.25 | 0.80 | 5.1 |

| Analog-002 | 65.7 | 1.5 | 5.2 | > 20 |

| Analog-003 | 20.1 | > 20 | > 20 | > 20 |

| Analog-004 | 92.3 | 0.10 | 15.5 | 18.2 |

This is example data and does not represent real experimental results.

Interpretation:

-

Analog-001 represents a promising hit. It shows good activity in the primary screen, a sub-micromolar IC₅₀ in the biochemical assay, and on-target activity in the cell-based assay with a reasonable therapeutic window over general cytotoxicity.

-

Analog-002 is a weaker hit but may still be of interest for structure-activity relationship (SAR) studies.

-

Analog-003 is inactive.

-

Analog-004 is a potential "false positive" or a compound with poor cell permeability. Despite its high biochemical potency, its activity is significantly lower in the cell-based assay.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of 3-fluorophenylurea analog libraries offers a robust and efficient strategy for the discovery of novel kinase inhibitors. By employing a carefully designed screening cascade that includes primary biochemical assays, orthogonal confirmation, and relevant cell-based assays, researchers can identify and validate promising lead compounds for further development. The protocols and data analysis workflows outlined in this application note provide a solid foundation for initiating such a drug discovery program, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

-

Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Farkas, T., et al. (2011). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 6(9), e24795.

-

Lawrence, H. R., & Sebti, S. M. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

- Wang, X., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1184-1192.

- Fallacara, A. L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114463.

-

ResearchGate. (n.d.). A diagram of the Ras/Raf/MEK/ERK pathway. Retrieved from [Link]

- Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening.

- Gijsen, M., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3664.

-

NCBI Bookshelf. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.

-

Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.

- Chen, Y., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(19), 10398.

-

ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

- Auld, D. S., & Inglese, J. (2010). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 565, 163-178.

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. rna.uzh.ch [rna.uzh.ch]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

Application Note: 3-Fluorophenylurea as a Negative Control in Soluble Epoxide Hydrolase (sEH) Enzyme Assays

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(3-Fluorophenyl)urea as a negative control compound in enzyme assays, with a specific focus on the inhibition screening of soluble epoxide hydrolase (sEH). We will delve into the scientific rationale for its selection, predicated on established structure-activity relationships (SAR) of urea-based sEH inhibitors. Detailed protocols for the preparation and application of 1-(3-Fluorophenyl)urea in a fluorescence-based sEH activity assay are provided, alongside guidelines for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and high-throughput screening.

Introduction: The Rationale for a Valid Negative Control

In the realm of enzyme inhibitor screening, the inclusion of appropriate controls is paramount to the generation of robust and reliable data. A negative control is a compound that is not expected to exhibit inhibitory activity against the target enzyme. Its primary function is to establish a baseline for uninhibited enzyme activity and to identify potential assay artifacts, such as non-specific inhibition or interference with the detection system (e.g., fluorescence quenching).

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties.[1] Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[2] A prominent class of sEH inhibitors is the 1,3-disubstituted ureas.[1] The inhibitory potency of these compounds is critically dependent on the nature of the substituents on the urea scaffold.

The Scientific Basis for 1-(3-Fluorophenyl)urea as a Negative Control for sEH

The selection of 1-(3-Fluorophenyl)urea as a negative control is rooted in the extensive structure-activity relationship (SAR) studies of urea-based sEH inhibitors. These studies have consistently demonstrated that high-affinity binding to the sEH active site requires specific structural features that 1-(3-Fluorophenyl)urea lacks.

The pharmacophore for potent urea-based sEH inhibitors consists of a central urea moiety that forms crucial hydrogen bonds with key amino acid residues in the catalytic pocket, namely Tyr381, Tyr465, and Asp333.[1] However, this hydrogen bonding interaction is not sufficient for potent inhibition. The potency is largely dictated by the presence of hydrophobic groups on both sides of the urea.[3] These hydrophobic substituents occupy two distinct pockets adjacent to the catalytic site, significantly enhancing the binding affinity.[3]

For instance, highly potent inhibitors often feature a bulky, lipophilic group like an adamantyl or cyclohexyl ring on one side of the urea, and another hydrophobic group, such as a substituted phenyl or piperidyl moiety, on the other.[4] In contrast, 1-(3-Fluorophenyl)urea is a monosubstituted urea, possessing only a small fluorophenyl group on one side and a hydrogen on the other. This minimalistic structure prevents it from engaging in the extensive hydrophobic interactions necessary for potent inhibition. In fact, SAR studies have shown that even replacing a larger hydrophobic group like a cyclohexyl ring with a smaller phenyl ring can lead to a significant decrease in inhibitory activity.[4]

Therefore, 1-(3-Fluorophenyl)urea serves as an excellent negative control because it shares the core urea scaffold with active inhibitors, making it a structurally relevant compound, yet it lacks the requisite hydrophobic functionalities for significant sEH inhibition. Any observed effect from this compound at typical screening concentrations is more likely to be indicative of an assay artifact rather than specific enzyme inhibition.

Chemical and Physical Properties of 1-(3-Fluorophenyl)urea

A summary of the key properties of 1-(3-Fluorophenyl)urea is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and ethanol |

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

This protocol outlines the use of 1-(3-Fluorophenyl)urea as a negative control in a typical in vitro fluorescence-based assay for human sEH activity. The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials and Reagents

-

Recombinant human sEH (human sEH)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

1-(3-Fluorophenyl)urea

-

A known potent sEH inhibitor (e.g., a substituted adamantyl urea) for use as a positive control.

-

Dimethyl sulfoxide (DMSO), anhydrous

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm.

Preparation of Stock Solutions

-

1-(3-Fluorophenyl)urea (Negative Control): Prepare a 10 mM stock solution in 100% anhydrous DMSO.

-

Potent sEH Inhibitor (Positive Control): Prepare a 10 mM stock solution in 100% anhydrous DMSO. Create a dilution series from this stock in DMSO to determine the IC₅₀.

-

sEH Fluorescent Substrate (PHOME): Prepare a stock solution in DMSO as per the manufacturer's instructions.

-

Recombinant human sEH: Dilute the enzyme to the desired working concentration in sEH Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.